Trimethyl[2-(3-propoxyphenyl)ethynyl]silane
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Overview
Description
Trimethyl[2-(3-propoxyphenyl)ethynyl]silane: is an organosilicon compound with the molecular formula C14H20OSi and a molecular weight of 232.39 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 3-propoxyphenyl moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl[2-(3-propoxyphenyl)ethynyl]silane typically involves the reaction of 3-propoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Trimethyl[2-(3-propoxyphenyl)ethynyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Tetrabutylammonium fluoride (TBAF), room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Trimethyl[2-(3-propoxyphenyl)ethynyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: Employed in the study of biological systems where organosilicon compounds are of interest.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Trimethyl[2-(3-propoxyphenyl)ethynyl]silane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The trimethylsilyl group can be selectively removed to reveal a reactive ethynyl group, which can further undergo various chemical transformations .
Comparison with Similar Compounds
Ethynyltrimethylsilane (CAS No. 1066-54-2): Similar structure but lacks the 3-propoxyphenyl group.
Phenylethynyltrimethylsilane: Contains a phenyl group instead of a 3-propoxyphenyl group.
Uniqueness: Trimethyl[2-(3-propoxyphenyl)ethynyl]silane is unique due to the presence of the 3-propoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the propoxyphenyl moiety is desired .
Properties
Molecular Formula |
C14H20OSi |
---|---|
Molecular Weight |
232.39 g/mol |
IUPAC Name |
trimethyl-[2-(3-propoxyphenyl)ethynyl]silane |
InChI |
InChI=1S/C14H20OSi/c1-5-10-15-14-8-6-7-13(12-14)9-11-16(2,3)4/h6-8,12H,5,10H2,1-4H3 |
InChI Key |
CMENWOHGDHLABP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C#C[Si](C)(C)C |
Origin of Product |
United States |
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